REACTION_CXSMILES
|
C[O-].[Na+].C(=O)(O)O.[NH2:8][C:9]([NH2:11])=[NH:10].[NH2:12][C:13]1[C:29]([O:30][CH3:31])=[CH:28][C:16]([CH2:17][C:18](=[CH:21]N2CCOCC2)[C:19]#[N:20])=[CH:15][C:14]=1[O:32][CH3:33]>CS(C)=O.O>[NH2:10][C:9]1[N:11]=[C:19]([NH2:20])[C:18]([CH2:17][C:16]2[CH:15]=[C:14]([O:32][CH3:33])[C:13]([NH2:12])=[C:29]([O:30][CH3:31])[CH:28]=2)=[CH:21][N:8]=1 |f:0.1,2.3|
|
Name
|
sodium methylate
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
C(O)(O)=O.NC(=N)N
|
Name
|
α-(4-amino-3,5-dimethoxy-benzyl)-β-morpholino - acrylonitrile
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(CC(C#N)=CN2CCOCC2)C=C1OC)OC
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 120° C. for 60 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with two 2 liter portions of ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The ethyl acetatae extract
|
Type
|
WASH
|
Details
|
was washed with two 1 liter portions of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
After recrystallisation of the residue from methanol
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C(=N1)N)CC1=CC(=C(C(=C1)OC)N)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |